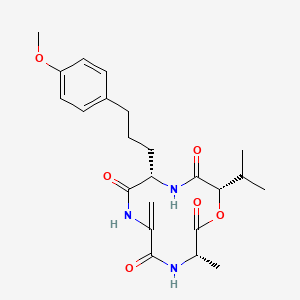
AM-Toxin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: AM-Toxin I can be synthesized using the Fmoc-based solid-phase method. This method involves the synthesis of linear depsipeptides, followed by cyclization using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . The process is efficient and rapid, allowing for the preparation of this compound and its analogs.
Industrial Production Methods: This method’s efficiency and rapidity make it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: AM-Toxin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: Substitution reactions can replace one functional group with another, potentially creating new analogs of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs of this compound, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
AM-Toxin I has several scientific research applications, including:
Mecanismo De Acción
AM-Toxin I exerts its effects by targeting specific sites within susceptible apple cells. It primarily affects the plasma membrane and chloroplasts, causing invagination of the plasma membrane and loss of electrolytes . These disruptions lead to cell death and the characteristic symptoms of Alternaria blotch. The toxin’s action involves binding to specific molecular targets, disrupting normal cellular functions and leading to necrosis .
Comparación Con Compuestos Similares
AF-Toxin: Similar in structure to AM-Toxin I, but with different host specificity and chemical properties.
ACT-Toxin: A host-specific toxin with a different mode of action and target plants.
Uniqueness of this compound: this compound is unique due to its specific action on apple cultivars and its cyclic depsipeptide structure. Its ability to selectively induce necrosis in susceptible apple leaves sets it apart from other similar toxins .
Propiedades
Número CAS |
53193-10-5 |
|---|---|
Fórmula molecular |
C23H31N3O6 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(3S,9S,12S)-9-[3-(4-methoxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C23H31N3O6/c1-13(2)19-22(29)26-18(8-6-7-16-9-11-17(31-5)12-10-16)21(28)24-14(3)20(27)25-15(4)23(30)32-19/h9-13,15,18-19H,3,6-8H2,1-2,4-5H3,(H,24,28)(H,25,27)(H,26,29)/t15-,18-,19-/m0/s1 |
Clave InChI |
SYONRRYXABHFOE-SNRMKQJTSA-N |
SMILES isomérico |
C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |
SMILES canónico |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


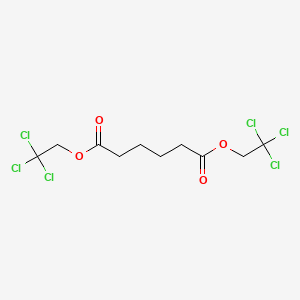

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
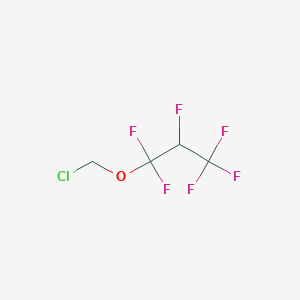

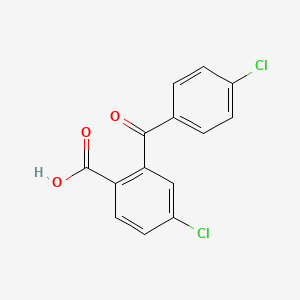

![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
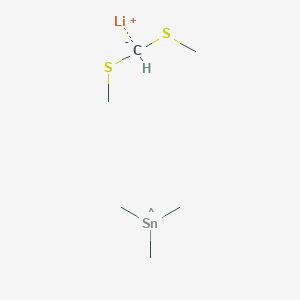
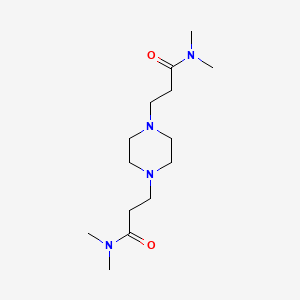
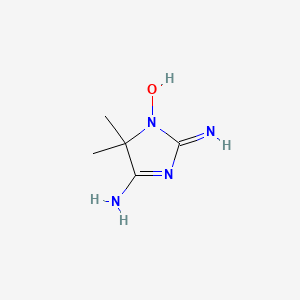
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
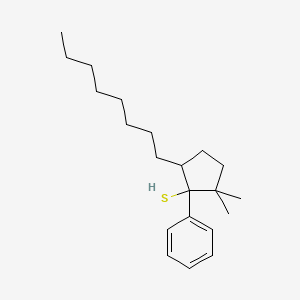
![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
